
Ácido (5-(terc-butoxicarbonil)piridin-3-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl group. The unique structure of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and natural products.
Biology and Medicine
In biology and medicine, this compound is used in the development of small molecule inhibitors and other bioactive compounds. Its ability to form stable carbon-carbon bonds makes it an essential tool in medicinal chemistry for the synthesis of drug candidates.
Industry
In the industrial sector, (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is used in the production of advanced materials, including polymers and electronic components. Its versatility in forming various chemical bonds makes it a key reagent in material science.
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is primarily through its role as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The products of this reaction can be involved in various downstream biochemical pathways, depending on the specific reactants and conditions .
Pharmacokinetics
It’s worth noting that the properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of polarizable substituents, and the nature of the boronate ester group .
Result of Action
The primary result of the action of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Factors such as the choice of solvent, temperature, and the presence of base can affect the efficiency and selectivity of the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to promote the formation of the boronic acid derivative. The tert-butoxycarbonyl group is introduced through a subsequent reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing reaction rates and yields. The use of automated systems for reagent addition and product isolation further streamlines the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid
- (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
- (5-(tert-Butylcarbamoyl)pyridine-3-boronic acid)
Uniqueness
(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its tert-butoxycarbonyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial, such as in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJIOQIEIHFNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728944 |
Source


|
| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203649-61-9 |
Source


|
| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/new.no-structure.jpg)
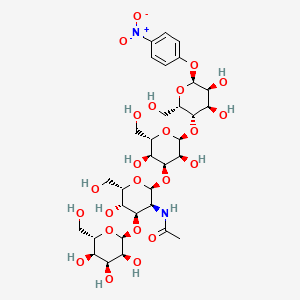
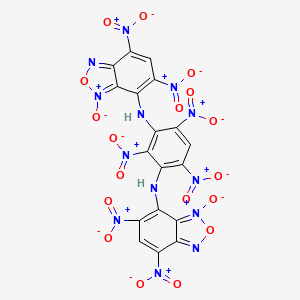
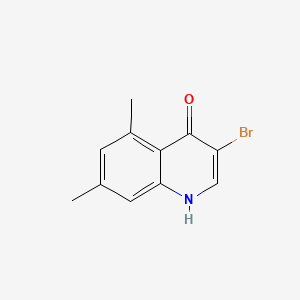
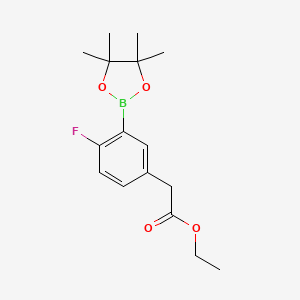


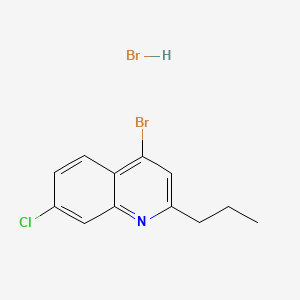
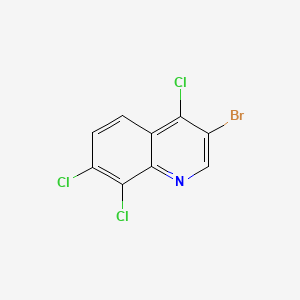
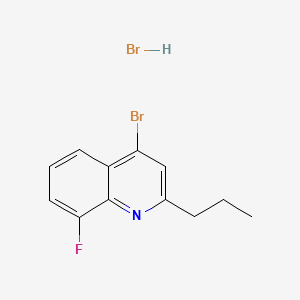
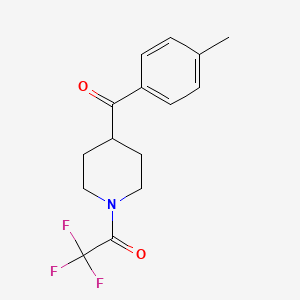
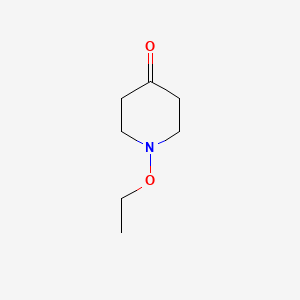
![Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B598677.png)
